6-(4-(Dimethylamino)phenyl)-4-imino-3-(3-(trifluoromethyl)phenyl)-1,3,7-trihydro-5,7-diazaquinazoline-2,8-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that contains several functional groups, including an imino group (-NH-), a trifluoromethyl group (-CF3), and a dimethylamino group (-N(CH3)2). These groups are common in many pharmaceuticals and agrochemicals due to their unique reactivity and physicochemical properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the trifluoromethyl group could be introduced via a nucleophilic substitution reaction . The dimethylamino group might be introduced through reductive amination or a similar process .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The trifluoromethyl group is known for its high electronegativity, which could make the compound reactive towards nucleophiles . The imino group could potentially participate in condensation reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group could increase the compound’s lipophilicity, potentially enhancing its ability to cross biological membranes . The dimethylamino group could influence the compound’s basicity .
Scientific Research Applications
Electrophilic Aromatic Substitution on Polymers
Research by Stock and Stadler (1989) explored electrophilic aromatic substitution on polymers using poly-[-4-(N,N-dimethylamino)styrene and its copolymers, modified with 4-phenyl-1, 2,4-triazoline-3,5-dione (PTD). This study contributes to understanding the chemical interactions and potential applications of similar compounds in polymer science (Stock & Stadler, 1989).
Synthesis and Crystal Structure Analysis
Qing-min et al. (2004) synthesized and analyzed the crystal structure of compounds related to the title chemical, demonstrating the potential for creating novel compounds with specific structural properties. This work is significant for understanding the crystallographic characteristics of related chemical structures (Wang Qing-min, L. Gang, Shao Rui-lian, & Huang Run-qiu, 2004).
Modification of Polymers via Electrophilic Aromatic Substitution
Mallakpour and Butler (1989) investigated the modification of polymers through electrophilic aromatic substitution, specifically examining monomers like 4-(N,N-dimethylamino)styrene. Their findings are crucial for the development of new polymer materials with enhanced properties (Mallakpour & Butler, 1989).
Biological Studies of Related Compounds
Dabholkar and Ansari (2008) conducted biological studies on compounds structurally similar to the title chemical. Their research provides insight into the potential biological applications and interactions of such compounds (Dabholkar & Ansari, 2008).
Synthesis and Electronic Spectra of Electroluminescent Compounds
Dobrikov et al. (2011) synthesized new low-molecular weight compounds, including derivatives of 4-(dimethylamino)phenyl groups, for potential application in electroluminescent layers. This research is pivotal for advancing the field of organic light-emitting devices (Dobrikov, G. Dobrikov, & Mariya Aleksandrova, 2011).
Nonlinear Optical Properties of Chalcone Derivatives
Rahulan et al. (2014) studied the nonlinear optical properties of a compound containing a 4-(dimethylamino)phenyl group. This research is essential for the development of optical devices like limiters, showcasing the relevance of such compounds in optical technology (Rahulan, Balamurugan, Meena, Yeap, & Kanakam, 2014).
Mechanism of Action
The mechanism of action would depend on the intended use of the compound. For example, if it were a pharmaceutical, it might interact with biological targets such as enzymes or receptors. The trifluoromethyl and dimethylamino groups are common in many drugs and could influence the compound’s bioactivity .
Future Directions
The future directions for this compound could include further studies to determine its potential uses. For example, it could be evaluated for biological activity, or its physical and chemical properties could be further explored. Additionally, new synthetic routes could be developed to improve the efficiency of its synthesis .
properties
IUPAC Name |
4-amino-6-[4-(dimethylamino)phenyl]-3-[3-(trifluoromethyl)phenyl]-7H-pyrimido[5,4-d]pyrimidine-2,8-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F3N6O2/c1-29(2)13-8-6-11(7-9-13)18-26-15-16(19(31)28-18)27-20(32)30(17(15)25)14-5-3-4-12(10-14)21(22,23)24/h3-10H,25H2,1-2H3,(H,26,28,31) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDNPVXDFKVKABW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=NC3=C(N(C(=O)N=C3C(=O)N2)C4=CC=CC(=C4)C(F)(F)F)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F3N6O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-(Dimethylamino)phenyl)-4-imino-3-(3-(trifluoromethyl)phenyl)-1,3,7-trihydro-5,7-diazaquinazoline-2,8-dione |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.